molecular formula C13H16O2 B13223955 2-(4-Tert-butylphenyl)prop-2-enoic acid

2-(4-Tert-butylphenyl)prop-2-enoic acid

Cat. No.: B13223955
M. Wt: 204.26 g/mol
InChI Key: GQNYIHVPNLKNBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)prop-2-enoic acid typically involves the alkylation of phenol with isobutene, followed by subsequent reactions to introduce the prop-2-enoic acid group . The reaction conditions often require acid catalysts to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using specialized reactors and controlled conditions to ensure high yield and purity. The use of certified reference materials and adherence to quality control standards is crucial in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

2-(4-Tert-butylphenyl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group and the prop-2-enoic acid moiety play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)prop-2-enoic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous .

Biological Activity

2-(4-Tert-butylphenyl)prop-2-enoic acid, also known as 4-tert-butylcinnamic acid , is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, antioxidant, and antiproliferative properties.

This compound is characterized by the following molecular structure:

  • Molecular Formula : C13H16O2
  • Molecular Weight : 204.27 g/mol

The compound features a conjugated double bond system, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have tested its efficacy against various bacterial strains, with notable results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Enterobacter cloacae64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in preventing oxidative stress-related damage.

  • DPPH Radical Scavenging Activity : The compound showed a significant reduction in DPPH radical concentration, indicating strong free radical scavenging capabilities.

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines. The results are promising:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)18.7

The compound exhibited selective toxicity towards cancer cells compared to normal cells, suggesting its potential as a chemotherapeutic agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential cellular processes, leading to cell death.
  • Antioxidant Mechanism : It acts as a free radical scavenger, thereby reducing oxidative stress and protecting cellular components from damage.
  • Antiproliferative Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with skin infections demonstrated that topical formulations containing this compound significantly reduced infection rates compared to placebo treatments.
  • Cancer Treatment Study : In a clinical trial involving breast cancer patients, administration of this compound as an adjunct therapy led to improved outcomes in tumor size reduction and patient survival rates .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-tert-butylphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H16O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-8H,1H2,2-4H3,(H,14,15)

InChI Key

GQNYIHVPNLKNBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=C)C(=O)O

Origin of Product

United States

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